Kedarcidin
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Overview
Description
Kedarcidin is a chromoprotein antitumor antibiotic first isolated from an Actinomycete in 1992 . It comprises an ansa-bridged enediyne chromophore and an apoprotein that stabilizes the toxin in the Actinomycete . This compound is known for its structural complexity and potent anticancer properties, making it a subject of significant scientific research .
Preparation Methods
The total synthesis of the kedarcidin chromophore is a formidable challenge due to its highly unstable nature . Key advances in its synthesis include:
- Atropselective and Convergent Sonogashira-Shiina Cyclization Sequence .
- Ohfune-Based Amidation Protocol : For naphthoic acid .
- Ce(III)-Mediated Nine-Membered Enediyne Cyclization and Ester/Mesylate Derivatization .
- SmI2-Based Reductive Olefination and Global HF-Deprotection .
Stereoselective Allenylzinc Keto-Addition: Formation of an epoxyalkyne.
α-Selective Glycosylations: Using 2-deoxy thioglycosides (AgPF6/DTBMP) and Schmidt donors (TiCl4).
Mitsunobu Aryl Etherification: Installation of a hindered 1,2-cis configuration.
Chemical Reactions Analysis
Kedarcidin undergoes various chemical reactions, including:
Scientific Research Applications
Kedarcidin has several scientific research applications:
- Chemistry : Its complex structure makes it a target for synthetic chemists .
- Biology : this compound’s ability to cause DNA damage is of interest in studying cellular responses to DNA damage .
- Medicine : Its potent anticancer properties make it a candidate for cancer therapy .
- Industry : this compound’s unique structure and properties can inspire the design of new drugs and materials .
Mechanism of Action
Kedarcidin exerts its effects by causing DNA damage through the formation of destructive free radicals . The enediyne core forms these radicals, while the peripheral appendages deliver the “warhead” to its DNA target . This mechanism is similar to other enediynes, which are known for their potent cytotoxicity .
Comparison with Similar Compounds
Kedarcidin is part of the enediyne class of drugs, which includes other compounds with nine-or-ten-membered core structures bearing an alkene directly attached to two alkynyl appendages . Similar compounds include:
- Calicheamicin : Another enediyne with potent DNA-damaging properties .
- Esperamicin : Known for its cytotoxicity and structural complexity .
- Dynemicin : Shares the enediyne core structure and DNA-damaging mechanism .
This compound is unique due to its ansa-bridged enediyne chromophore and the presence of specific sugars like mycarose and kedarosamine .
Properties
Molecular Formula |
C53H60ClN3O16 |
---|---|
Molecular Weight |
1030.5 g/mol |
IUPAC Name |
N-[(15E)-6-chloro-24-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-14-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-11-oxo-4,12,20-trioxa-7-azapentacyclo[13.6.2.25,8.13,21.019,21]hexacosa-1,5,7,15,25-pentaen-17,22-diyn-10-yl]-3-hydroxy-7,8-dimethoxy-6-propan-2-yloxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C53H60ClN3O16/c1-25(2)67-38-18-29-17-35(58)33(21-32(29)45(64-8)46(38)65-9)50(61)56-34-20-31-15-16-37(49(54)55-31)70-39-19-30-14-13-28(40(24-66-51(34)62)71-42-22-36(59)44(57(6)7)26(3)68-42)11-10-12-41-53(30,73-41)48(39)72-43-23-52(5,63)47(60)27(4)69-43/h11,15-19,21,25-27,34,36,39-44,47-48,58-60,63H,20,22-24H2,1-9H3,(H,56,61)/b28-11+ |
InChI Key |
GFTRTMUGNRZABD-IPBVOBEMSA-N |
Isomeric SMILES |
CC1C(C(CC(O1)OC\2COC(=O)C(CC3=NC(=C(C=C3)OC4C=C5C#C/C2=C\C#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C |
Canonical SMILES |
CC1C(C(CC(O1)OC2COC(=O)C(CC3=NC(=C(C=C3)OC4C=C5C#CC2=CC#CC6C5(C4OC7CC(C(C(O7)C)O)(C)O)O6)Cl)NC(=O)C8=C(C=C9C=C(C(=C(C9=C8)OC)OC)OC(C)C)O)O)N(C)C |
Origin of Product |
United States |
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